![molecular formula C15H20N6O B2541042 1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034263-73-3](/img/structure/B2541042.png)
1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives, which can give insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various aldehydes to form Schiff's bases, which are then reacted with other reagents to yield the desired pyrazole compounds. For instance, in the synthesis of related compounds, 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide was reacted with aldehydes to form Schiff's bases, which were further reacted to yield 1H-pyrazole-4-carbonitriles . Although the exact synthesis route for the compound of interest is not provided, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further substituted with various functional groups. The compound likely contains a pyrazole ring substituted with a methyl group and an imidazopyrazole moiety, as suggested by its name. The exact structure would need to be confirmed by spectroscopic methods such as NMR or IR spectroscopy, as was done for the synthesized compounds in the provided papers .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions depending on their substituents. The provided papers do not detail reactions specific to the compound , but they do mention the functionalization reactions of related pyrazole compounds. For example, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine yielded a pyrazole-3-carboxamide . Similar reactions could be expected for the compound of interest, depending on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The provided papers do not give specific data on the compound , but they do report on the antioxidant and antimicrobial activities of related compounds . These activities are often evaluated using assays such as the DPPH radical scavenging assay for antioxidant activity and the diffusion plate method for antimicrobial activity. The structure-activity relationships of these compounds were also investigated, indicating a correlation between molecular descriptors and biological activity .
科学的研究の応用
Synthesis and Functionalization
1,3,5-Trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, being structurally related to pyrazole derivatives, has potential applications in the synthesis and functionalization of chemical compounds. For instance, experimental and theoretical studies have demonstrated the ability to functionalize pyrazole derivatives through reactions involving acid chlorides and diamines, leading to the formation of various carboxamide products with potential utility in chemical synthesis and material science (Yıldırım et al., 2005).
Carbodesilylation and Derivative Formation
Research on carbodesilylation reactions involving imidazoles and pyrazoles has highlighted a method for preparing a variety of substituted derivatives. These processes allow for selective functional group transformations, which are essential for the development of novel chemical entities with potential applications in drug discovery and material chemistry (Effenberger et al., 1991).
Cellular Permeability and DNA Binding
The cellular permeability of DNA-binding pyrrole-imidazole polyamides, which are closely related in structure to the compound , has been investigated for their potential applications in gene regulation and therapeutic interventions. Modifications to these molecules can significantly impact their ability to enter cells and bind to DNA, offering insights into designing more effective molecular probes and drugs (Liu & Kodadek, 2009).
Nematocidal and Fungicidal Activities
Pyrazole carboxamide derivatives have been evaluated for their nematocidal and fungicidal activities, indicating the potential agricultural applications of these compounds. The structural modification of pyrazole derivatives to include fluorine atoms has shown to impart good nematocidal activity against specific pests, suggesting a route to developing new agrochemicals (Zhao et al., 2017).
Synthesis of Polyamides and Hydrogen Bonding
The synthesis of polyamides containing imidazole units demonstrates the compound's relevance in polymer science. These polymers exhibit unique properties such as intramolecular hydrogen bonding and constitutional isomerism, which could be harnessed in designing new materials with specific mechanical, thermal, and chemical resistance characteristics (Bouck & Rasmussen, 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,5-trimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-10-9-13-20(7-8-21(13)17-10)6-5-16-15(22)14-11(2)18-19(4)12(14)3/h7-9H,5-6H2,1-4H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLBKSZSNHCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


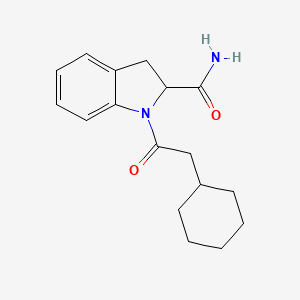

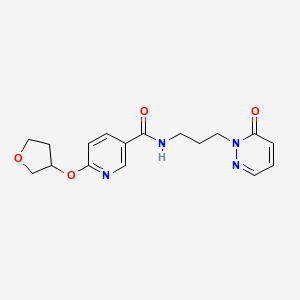

![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)
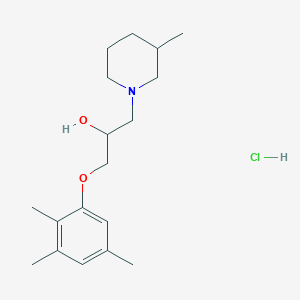
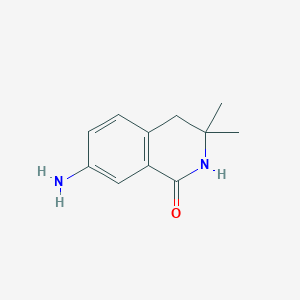
![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)
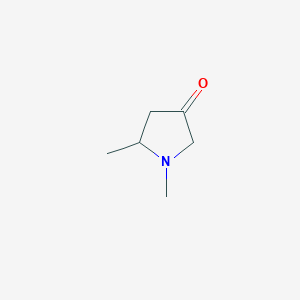
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)
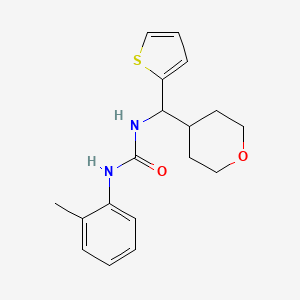
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)